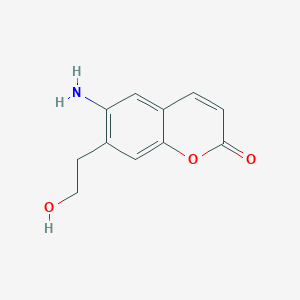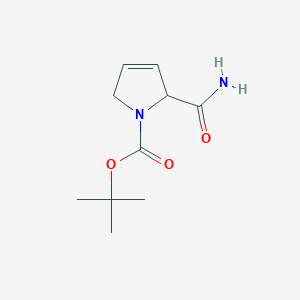
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid is a boronic acid derivative that contains a fluorine atom and a thiazole ring attached to a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-Fluoro-4-iodophenyl), thiazole derivative, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and an organic solvent.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides.
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding boronate ester.
Substitution: Reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Phenol Derivatives: From oxidation reactions.
Boronate Esters: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of biologically active molecules, including potential drug candidates for antibacterial, antifungal, and anticancer activities.
Materials Science: Employed in the development of advanced materials, such as polymers and sensors, due to its ability to form reversible covalent bonds with diols.
Chemical Biology: Utilized in the study of enzyme inhibitors and as a tool for probing biological systems.
Industrial Applications: Applied in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the thiazole ring.
4-Fluorophenylboronic acid: Similar structure but with the fluorine atom in a different position.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester: Contains a methoxycarbonyl group instead of the thiazole ring.
Uniqueness
(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a thiazole ring, which confer distinct chemical and biological properties. The thiazole ring enhances its biological activity, making it a valuable compound in medicinal chemistry and other applications .
Propiedades
Fórmula molecular |
C9H7BFNO2S |
|---|---|
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
[2-fluoro-4-(1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BFNO2S/c11-8-3-6(9-4-15-5-12-9)1-2-7(8)10(13)14/h1-5,13-14H |
Clave InChI |
VPCIAKUPXNIYCX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C2=CSC=N2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B14089606.png)

![1-[3-(Pentyloxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089630.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089634.png)
![5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14089641.png)
![2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B14089649.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)
![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)


